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An In-depth Technical Guide to Methyl 2-
phenylpiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 2-phenylpiperidine-4-carboxylate is a substituted piperidine derivative with a

molecular structure that holds significant interest for medicinal chemistry and drug

development. The piperidine scaffold is a common motif in a vast array of pharmaceuticals due

to its favorable pharmacokinetic properties and its ability to present substituents in a well-

defined three-dimensional orientation. The presence of a phenyl group at the 2-position and a

methyl carboxylate at the 4-position creates a chiral center and offers multiple points for

chemical modification, making it a versatile building block for the synthesis of novel therapeutic

agents. This technical guide provides a comprehensive overview of the known physical and

chemical properties of Methyl 2-phenylpiperidine-4-carboxylate, drawing on available data

for the compound and its close structural analogs.

Molecular Structure and Isomerism
The core structure of Methyl 2-phenylpiperidine-4-carboxylate consists of a piperidine ring

with a phenyl substituent at the C2 position and a methyl ester group at the C4 position. This
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substitution pattern gives rise to stereoisomerism, with the potential for both cis and trans

diastereomers, as well as enantiomers for each diastereomer. The relative orientation of the

phenyl and methyl carboxylate groups significantly influences the molecule's conformation and

its interaction with biological targets. A CAS number has been assigned to the cis-isomer:

1458681-51-0.

Physical and Chemical Properties
Direct experimental data for Methyl 2-phenylpiperidine-4-carboxylate is limited in the public

domain. However, by examining the properties of its constituent parts and related compounds,

we can infer its key characteristics.

Table 1: Physical and Chemical Properties of Methyl 2-phenylpiperidine-4-carboxylate and

Related Compounds
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Property
Value (Methyl 2-
phenylpiperidine-4-
carboxylate)

Value (Related
Compound)

Related Compound

Molecular Formula C₁₃H₁₇NO₂ C₁₃H₁₇NO₂

Methyl 4-

phenylpiperidine-4-

carboxylate[1]

Molecular Weight 219.28 g/mol 219.28 g/mol

Methyl 4-

phenylpiperidine-4-

carboxylate[1]

Appearance
Likely a colorless to

pale yellow oil or solid
Liquid

Methyl 1-

phenylpiperidine-4-

carboxylate[2]

Boiling Point Not available 85°C to 90°C
Methyl piperidine-4-

carboxylate[3]

Melting Point Not available Not available

Solubility

Expected to be slightly

soluble in water,

soluble in organic

solvents.

Slightly soluble in

water

Methyl piperidine-4-

carboxylate[3]

pKa Not available Not available

CAS Number
1458681-51-0 (cis-

isomer)
54824-07-6

Methyl 4-

phenylpiperidine-4-

carboxylate[1]

Spectroscopic Data
Detailed spectroscopic data for Methyl 2-phenylpiperidine-4-carboxylate is not readily

available. The following are predicted spectral characteristics based on the analysis of similar

structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of

diastereomers and conformational isomers. Key signals would include:

Aromatic protons of the phenyl group, likely appearing as a multiplet in the range of δ 7.2-

7.5 ppm.

The proton at the C2 position, which is adjacent to the phenyl group and the nitrogen

atom, would likely be a multiplet at a downfield chemical shift.

The methyl protons of the ester group would appear as a singlet around δ 3.6-3.7 ppm.

The piperidine ring protons would give rise to a series of complex multiplets in the upfield

region (δ 1.5-3.5 ppm). The chemical shifts and coupling constants of these protons would

be highly dependent on the cis/trans stereochemistry and the chair conformation of the

piperidine ring.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons,

the carbonyl carbon of the ester (around 170-175 ppm), the methyl carbon of the ester

(around 50-55 ppm), and the carbons of the piperidine ring. The chemical shifts of the

piperidine carbons would be influenced by the stereochemistry of the substituents.

Infrared (IR) Spectroscopy
The IR spectrum of Methyl 2-phenylpiperidine-4-carboxylate would be expected to show

characteristic absorption bands for:

N-H stretch: A weak to medium band around 3300-3500 cm⁻¹ for the secondary amine.

C=O stretch: A strong band around 1735 cm⁻¹ corresponding to the ester carbonyl group.

C-O stretch: A band in the region of 1100-1300 cm⁻¹.

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)
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The electron ionization mass spectrum would likely show a molecular ion peak (M⁺) at m/z 219.

Key fragmentation patterns would involve the loss of the methoxycarbonyl group (-COOCH₃,

m/z 59) and fragmentation of the piperidine ring. Alpha-cleavage adjacent to the nitrogen atom

is a common fragmentation pathway for amines.[4] The fragmentation pattern for the isomeric

Methyl 4-phenylpiperidine-4-carboxylate shows a top peak at m/z 57 and the molecular ion

peak at m/z 219.[1]

Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of Methyl 2-
phenylpiperidine-4-carboxylate is not published, a general synthetic strategy can be devised

based on established methods for the synthesis of substituted piperidines.

General Synthetic Approach
A plausible synthetic route could involve the following key steps:

Synthesis of a suitable precursor: This could involve the construction of a substituted

dihydropyridine or a linear precursor containing the necessary functional groups.

Cyclization: An intramolecular reaction, such as a Michael addition or a reductive amination,

could be employed to form the piperidine ring.

Functional group manipulation: Introduction or modification of the ester and phenyl groups.

A potential synthetic workflow is outlined in the diagram below.
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Caption: A generalized synthetic workflow for Methyl 2-phenylpiperidine-4-carboxylate.

Biological Activity and Potential Applications
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The phenylpiperidine scaffold is a well-established pharmacophore found in a variety of

centrally acting drugs, most notably opioids.[5][6] Derivatives of 4-phenylpiperidine, such as

pethidine (meperidine) and fentanyl, are potent analgesics that act as agonists at the μ-opioid

receptor.[6]

While the specific biological activity of Methyl 2-phenylpiperidine-4-carboxylate has not been

extensively reported, its structural similarity to known bioactive molecules suggests it could be

a valuable starting point for the development of novel therapeutics. The position of the phenyl

group at the 2-position, as opposed to the more common 4-position, could lead to a different

pharmacological profile, potentially with altered receptor selectivity or affinity.

Further research into this compound could explore its potential as:

An analgesic with a modified side-effect profile.

A modulator of other CNS receptors.

A scaffold for the development of drugs targeting other therapeutic areas.

Logical Relationships in Drug Discovery
The development of new drugs based on the phenylpiperidine scaffold often follows a logical

progression of synthesis, screening, and optimization.
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Caption: Logical workflow for the development of phenylpiperidine-based drug candidates.

Conclusion
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Methyl 2-phenylpiperidine-4-carboxylate represents an intriguing, yet underexplored,

chemical entity. While a complete dataset of its physical and chemical properties is not yet

available, this guide provides a solid foundation based on the known characteristics of related

compounds. Its versatile structure and the established pharmacological importance of the

phenylpiperidine scaffold make it a compelling target for further investigation in the fields of

synthetic chemistry and drug discovery. Future research aimed at the stereoselective synthesis

and comprehensive biological evaluation of this compound and its derivatives is warranted to

unlock its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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